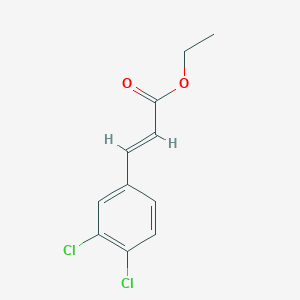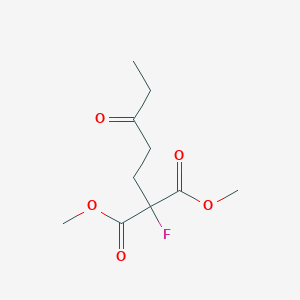
N-Benzyl-2-isopropylpent-4-en-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Benzyl-2-isopropylpent-4-en-1-amine is an organic compound that belongs to the class of amines. It is characterized by the presence of a benzyl group attached to a nitrogen atom, which is further connected to an isopropyl group and a pent-4-en-1-amine chain. This compound is of interest in various fields of chemistry and industry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-2-isopropylpent-4-en-1-amine typically involves the reaction of benzylamine with an appropriate alkylating agent. One common method is the alkylation of benzylamine with 2-isopropylpent-4-en-1-yl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. For example, the use of palladium or nickel catalysts in hydrogenation reactions can improve the selectivity and yield of the desired product .
Análisis De Reacciones Químicas
Types of Reactions
N-Benzyl-2-isopropylpent-4-en-1-amine undergoes various chemical reactions, including:
Substitution: This compound can undergo nucleophilic substitution reactions with halides or other electrophiles to form substituted amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Alkyl halides, acyl halides, and sulfonyl chlorides.
Major Products Formed
Oxidation: Amides, nitriles, and carboxylic acids.
Reduction: Secondary and tertiary amines.
Substitution: Substituted benzylamines and alkylamines.
Aplicaciones Científicas De Investigación
N-Benzyl-2-isopropylpent-4-en-1-amine has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of N-Benzyl-2-isopropylpent-4-en-1-amine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. For example, it may inhibit or activate certain enzymes, leading to changes in metabolic pathways . The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
N-Benzylprop-2-en-1-amine: Similar in structure but lacks the isopropyl group.
4-Amino-1-benzylpiperidine: Contains a piperidine ring instead of the pent-4-en-1-amine chain.
Uniqueness
N-Benzyl-2-isopropylpent-4-en-1-amine is unique due to the presence of both the benzyl and isopropyl groups, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C15H23N |
|---|---|
Peso molecular |
217.35 g/mol |
Nombre IUPAC |
N-benzyl-2-propan-2-ylpent-4-en-1-amine |
InChI |
InChI=1S/C15H23N/c1-4-8-15(13(2)3)12-16-11-14-9-6-5-7-10-14/h4-7,9-10,13,15-16H,1,8,11-12H2,2-3H3 |
Clave InChI |
HFXFAMWHGQFLLH-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(CC=C)CNCC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N,N-Dimethyl-2-[1-(2-methylphenyl)-1H-tetrazol-5-yl]tricyclo[3.3.1.13,7]decan-2-amine](/img/structure/B14137090.png)
![2-[4-[(Z)-2-chloro-1,2-diphenylethenyl]phenoxy]-N-ethylethanamine](/img/structure/B14137100.png)
![2-{[(1E)-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-ylidene]amino}ethanol](/img/structure/B14137108.png)


![2-Bromo-6-[(dimethylamino)methyl]pyridin-3-ol](/img/structure/B14137134.png)
![4-Benzyl-3-{3-cyclopentyl-2-[4-(methanesulfonyl)phenyl]propanoyl}-1,3-oxazolidin-2-one](/img/structure/B14137137.png)

![2-[[5-[3-(1,3-Dioxobenzo[de]isoquinolin-2-yl)propyl]-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]acetic acid](/img/structure/B14137174.png)

![Pentyl methyl[2-(pyridin-3-yl)piperidin-1-yl]phosphinate](/img/structure/B14137199.png)

![3-Benzyl-9-(7-hydroxy-6-oxooctyl)-6,6-dimethyl-1,4,7,10-tetrazabicyclo[10.3.0]pentadecane-2,5,8,11-tetrone](/img/structure/B14137212.png)
